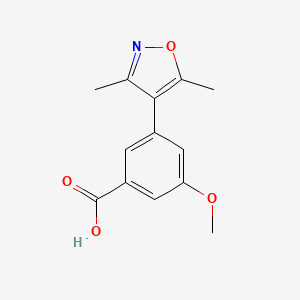

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-methoxybenzoic acid

Vue d'ensemble

Description

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-methoxybenzoic acid is a chemical compound belonging to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-methoxybenzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 3,5-dimethyl-1,2-oxazole and 5-methoxybenzoic acid.

Coupling Reaction: The oxazole ring is coupled with the benzoic acid derivative using a suitable coupling agent, such as a carbodiimide (e.g., dicyclohexylcarbodiimide, DCC) in the presence of a catalyst.

Purification: The reaction mixture is purified using techniques like recrystallization or column chromatography to isolate the desired product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or large-scale batch reactors. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Additionally, safety measures are strictly followed to handle hazardous reagents and by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

Reduction: The oxazole ring can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₂Cl₂, in an acidic medium.

Reduction: LiAlH₄, in anhydrous ether.

Substitution: Various nucleophiles (e.g., amines, alcohols) in the presence of a base.

Major Products Formed:

Oxidation: 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-hydroxybenzoic acid.

Reduction: 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-methoxybenzoic acid has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to study biological processes involving oxazole derivatives.

Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mécanisme D'action

The mechanism by which 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-methoxybenzoic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparaison Avec Des Composés Similaires

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-(phenylsulfonyl)aminobenzoic acid

Uniqueness: 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-methoxybenzoic acid is unique due to its specific substitution pattern on the oxazole ring and the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to other oxazole derivatives.

Activité Biologique

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-methoxybenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antiproliferative effects, antioxidant capabilities, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound is characterized by the presence of a methoxy group and an oxazole ring, which are known to influence its biological activity. Its molecular formula is , with a molecular weight of approximately 245.28 g/mol. The structural features that contribute to its activity include:

- Oxazole Ring : Enhances electron density and can participate in various biochemical interactions.

- Methoxy Group : Modifies lipophilicity and can influence receptor binding.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast) | 3.1 | Doxorubicin | 0.1 |

| HCT116 (Colon) | 4.4 | Etoposide | 0.5 |

| HEK293 (Kidney) | 5.3 | - | - |

These values suggest that the compound could be a candidate for further development as an anticancer agent, particularly due to its selectivity towards cancer cells over normal cells.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using several assays, including DPPH and ABTS radical scavenging methods. The findings indicate that:

- The compound demonstrates a significant reduction in oxidative stress markers in vitro.

- Comparative studies showed that it outperforms standard antioxidants like butylated hydroxytoluene (BHT) in certain assays.

Anti-inflammatory Properties

In addition to its antiproliferative and antioxidant activities, this compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cell culture models.

Case Studies

- Study on Cancer Cell Lines : A study published in MDPI assessed the compound's efficacy against multiple cancer cell lines, revealing that it inhibited cell growth effectively at low micromolar concentrations .

- Antioxidant Evaluation : Research conducted by PMC demonstrated that the compound's antioxidant properties were linked to its ability to reduce reactive oxygen species (ROS) levels significantly .

- Inflammatory Response Modulation : Another investigation highlighted its potential role in modulating inflammatory pathways, suggesting that it could be beneficial in treating conditions characterized by chronic inflammation .

Propriétés

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-7-12(8(2)18-14-7)9-4-10(13(15)16)6-11(5-9)17-3/h4-6H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPAHFYIVWZBRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC(=CC(=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20688768 | |

| Record name | 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261944-65-3 | |

| Record name | 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.